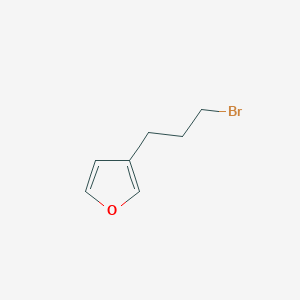

3-(3-Bromopropyl)furan

Description

3-(3-Bromopropyl)furan (CAS: 92513-83-2) is a brominated furan derivative with the molecular formula C₇H₉BrO and a molar mass of 189.05 g/mol. It features a furan ring substituted with a 3-bromopropyl chain, making it a versatile intermediate in organic synthesis. This compound is frequently employed in the diastereoselective synthesis of heterocycles, such as bicyclic enamines and oxazolo-pyridinones, via alkylation or cyclization reactions . Key spectral data include an IR carbonyl stretch at 1750 cm⁻¹ and distinct ¹H NMR signals for furan protons (δ = 6.0–7.27 ppm) .

Properties

IUPAC Name |

3-(3-bromopropyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIWOOJKAHQDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98126-48-8 | |

| Record name | 3-(3-Bromopropyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98126-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)furan typically involves the bromination of 3-propylfuran. One common method is the reaction of 3-propylfuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a bromine atom on the propyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromopropyl)furan undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of furan.

Oxidation: Products include furanones or furancarboxylic acids.

Reduction: The major product is 3-propylfuran.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-(3-Bromopropyl)furan serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromopropyl group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives. For example, it can be utilized in the synthesis of furan-embedded macrolactams, which are important in the development of biologically active compounds .

Synthetic Routes

The synthesis of this compound typically involves the reaction of furan with 1,3-dibromopropane in the presence of a base like potassium carbonate. This reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions, leading to efficient nucleophilic substitution.

Medicinal Chemistry

Pharmaceutical Development

this compound has shown potential as a lead compound in drug development due to its biological activities. Furan derivatives have been investigated for their therapeutic properties, including anti-inflammatory and anticancer activities. For instance, studies have demonstrated that modifications to furan compounds can enhance their binding affinity to target proteins involved in inflammatory pathways .

Case Studies

- Anticancer Activity : Research indicates that furan derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this compound have been evaluated for their cytotoxicity and showed promising results with IC50 values ranging from 16 to 24 nM against specific cancer types .

- Anti-inflammatory Properties : Molecular docking studies suggest that this compound can interact effectively with proteins associated with inflammatory responses, indicating its potential use in developing anti-inflammatory drugs .

Material Science

Synthesis of Advanced Materials

In material science, this compound is employed in the synthesis of polymers and advanced materials with tailored properties. Its functional groups allow for incorporation into polymer matrices, enhancing specific characteristics such as thermal stability and mechanical strength.

Applications in Polymers

The compound can be used to create cross-linked polymer networks that exhibit improved performance in various applications, including coatings and adhesives. The reactivity of the bromine atom facilitates further functionalization, allowing for customization based on desired material properties.

Data Table: Comparison of Furan Derivatives

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| 2-(3-Chloropropyl)furan | Chlorine instead of bromine | Less reactive due to chlorine's poorer leaving group compared to bromine. |

| 2-(3-Iodopropyl)furan | Iodine instead of bromine | Higher reactivity due to iodine's larger size but may lead to different selectivity in reactions. |

| 2-(3-Fluoropropyl)furan | Fluorine instead of bromine | Fluorine's electronegativity may influence electronic properties differently than bromine. |

| This compound | Bromine at the propyl group | Versatile reactivity in nucleophilic substitution reactions; potential for diverse applications. |

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the propyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The furan ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature. These reactions enable the compound to form various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

2-(3-Bromopropyl)-5-ethylfuran

- Structural Difference : This compound substitutes the furan ring with a 5-ethyl group in addition to the 3-bromopropyl chain.

- Synthetic Utility : It reacts with sulfones to form enamines but with a lower yield (68%) compared to 3-(3-bromopropyl)furan (83%), likely due to steric hindrance from the ethyl group .

- Reactivity : The ethyl group may alter electronic effects, reducing nucleophilic attack efficiency at the bromine site.

3-(1,1-Dimethylethyl)-2,3-dihydrofuran

- Structural Difference : A saturated dihydrofuran ring with a tert-butyl substituent.

- Toxicity Profile: Classified with a HTFOEL (High Toxicity Furan Oral Exposure Limit) of 1 ppb, based on surrogate data for furan toxicity.

Perilla-Derived Furanoids (e.g., Perillaketone, Elsholtziaketone)

3-Bromofuran

- Structural Difference : Bromine is directly attached to the furan ring (C3 position) rather than a propyl chain.

- Reactivity : Used in Pd-catalyzed C–H arylation to synthesize triarylfluorobenzenes. The bromopropyl chain in this compound offers additional sites for alkylation or cross-coupling reactions .

Physicochemical and Spectral Comparisons

NMR and IR Spectroscopy

- This compound : Exhibits furan proton signals at δ = 6.0–7.27 ppm and a carbonyl IR stretch at 1750 cm⁻¹ .

- 2-(3-Bromopropyl)-5-ethylfuran : Similar furan signals but with downfield shifts for the ethyl-substituted proton (δ ≈ 7.3–7.5 ppm) due to electron-donating effects .

- 3-Bromofuran : Lacks alkyl chains, resulting in simpler NMR spectra with furan protons near δ = 6.5–7.5 ppm .

Crystallographic Data

- Brominated Furan Derivatives: Crystal structures (e.g., CCDC 1883207) reveal secondary bonding interactions involving bromine, which may stabilize supramolecular architectures.

Biological Activity

3-(3-Bromopropyl)furan is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring substituted with a bromopropyl group. Its molecular formula is , and it has a molecular weight of 195.05 g/mol. The presence of the bromine atom introduces unique reactivity patterns, allowing for various biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can facilitate halogen bonding, which enhances binding affinity to various biomolecules. This interaction can lead to modulation of enzyme activities or receptor functions, contributing to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These results suggest that the compound could be explored further as a potential antimicrobial agent.

Anticancer Activity

In a study evaluating the cytotoxic effects of various furan derivatives, this compound was tested against several cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

The results indicated that this compound exhibited notable cytotoxicity, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

These findings suggest that the compound may possess potential as an anticancer agent and warrant further investigation into its mechanisms and efficacy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various brominated furan compounds, including this compound. The study concluded that the compound showed promising results against resistant strains of bacteria, indicating its potential use in developing new antimicrobial therapies .

- Cytotoxicity Assessment : In another research article focusing on furan derivatives, this compound was included in a panel of compounds tested for anticancer activity. The study utilized the MTT assay to assess cell viability in response to treatment with varying concentrations of the compound. The results indicated significant cytotoxic effects on both A549 and MCF-7 cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Bromopropyl)furan, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, analogous bromopropyl derivatives like N-(3-Bromopropyl)phthalimide are synthesized using cross-linking reagents under controlled conditions (e.g., DMF as a solvent at 60–80°C) . Optimization involves adjusting reaction time, stoichiometry of reactants (e.g., 1,3-dibromopropane with phthalimide), and purification via recrystallization to achieve >98% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bromopropyl chain’s integration (e.g., δ 3.5–3.7 ppm for CH₂Br protons) and furan ring protons (δ 6.2–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 234.00205 Da for isotopic patterns) . Purity is assessed via GC-MS or HPLC with reference standards .

Q. What are the key applications of this compound in synthesizing bioactive molecules?

- Methodological Answer : The bromopropyl group serves as a versatile alkylating agent. For instance, it is used to prepare 5,6-dehydronorcantharidins (anticancer agents) via Michael addition or to functionalize fluorescent dyes like sulforhodamine 101 for imaging studies . Reactions often require anhydrous conditions and catalysts like K₂CO₃ to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain unexpected dimerization or byproduct formation during reactions involving this compound?

- Methodological Answer : Dimerization can occur via radical recombination or Diels-Alder pathways, as observed in furan derivatives. For example, o-quinodimethanes derived from furans form dimers under thermal conditions, requiring trapping agents like methyl acrylate to suppress side reactions . Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) help identify transition states and optimize conditions .

Q. How can researchers address discrepancies in reaction outcomes when using this compound under varying catalytic conditions?

- Methodological Answer : Contradictions in yield or selectivity often arise from solvent polarity (e.g., DMSO vs. THF) or catalyst choice (e.g., Pd vs. Cu). Systematic DOE (Design of Experiments) approaches, including factorial screening of parameters (temperature, solvent, catalyst loading), are recommended. For example, Pd-catalyzed couplings may require strict oxygen exclusion to prevent dehalogenation .

Q. What strategies enable isotopic labeling (e.g., deuterium, ¹⁸F) of this compound for metabolic or pharmacokinetic studies?

- Methodological Answer : Deuterated analogs (e.g., 3-Bromo-4-(methyl-d₃)furan) are synthesized using deuterated reagents (e.g., CD₃I) in SN2 reactions . For radiolabeling, ¹⁸F-fluorination via nucleophilic displacement of bromine requires anhydrous K¹⁸F/Kryptofix® complexes and HPLC purification . Stability assays in plasma (37°C, 24h) confirm isotopic integrity .

Q. How do steric and electronic effects of the bromopropyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electronegativity directs nucleophilic attacks to the β-position of the furan ring. Steric hindrance from the propyl chain can reduce reactivity in bulky environments, as seen in Suzuki-Miyaura couplings. Computational tools (e.g., molecular docking) predict steric clashes, guiding ligand design (e.g., triphenylphosphine in Stille couplings) .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data for this compound derivatives vary across studies?

- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., crystalline vs. amorphous) or residual solvents (e.g., EtOAc in recrystallized products). Standardized protocols (e.g., DSC for melting point determination and lyophilization for solvent removal) improve reproducibility. Cross-referencing with databases like PubChem or EPA DSSTox ensures consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.